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Compound of Interest

Compound Name: 3-Methoxyphenylacetone

Cat. No.: B143000

A Spectroscopic Showdown: 3-
Methoxyphenylacetone vs. 3,4-
Dimethoxyphenylacetone

A detailed comparative analysis of the spectroscopic signatures of 3-Methoxyphenylacetone
and 3,4-Dimethoxyphenylacetone is presented for researchers, scientists, and professionals in
drug development. This guide provides a side-by-side examination of their Infrared (IR),
Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by
experimental protocols and visual aids to facilitate a deeper understanding of their molecular
structures and properties.

The subtle difference in the substitution pattern of the methoxy group on the phenyl ring of
these two compounds leads to distinct spectroscopic features. This guide aims to elucidate
these differences, providing a valuable resource for the identification and characterization of
these molecules.

Molecular Structures at a Glance

The foundational difference between the two compounds lies in the placement of the methoxy
(-OCHs) groups on the phenyl ring. 3-Methoxyphenylacetone possesses a single methoxy
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group at the meta position, while 3,4-Dimethoxyphenylacetone features two adjacent methoxy

groups.

Molecular Structures

3-Methoxyphenylacetone 3,4-Dimethoxyphenylacetone

Click to download full resolution via product page

Caption: Molecular structures of 3-Methoxyphenylacetone and 3,4-Dimethoxyphenylacetone.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from IR, *H NMR, 13C NMR,
and Mass Spectrometry for a direct comparison.

Infrared (IR) Spectroscopy

3,4-

Feature 3-Methoxyphenylacetone .
Dimethoxyphenylacetone
C=0 Stretch (Ketone) ~1715cm1 ~1710 cm™1
Aromatic C=C Stretch ~1600, 1585, 1490 cm™? ~1590, 1515 cm~?
C-O Stretch (Aromatic Ether) ~1260, 1040 cm—1 ~1265, 1235, 1140, 1025 cm™!
~780, 690 cm~* (meta- ~810 cm~1 (1,2,4-

Aromatic C-H Bending ) ) ) )
disubstituted) trisubstituted)

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
(CDCIs)
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3,4-
3-Methoxyphenylacetone .
Proton Dimethoxyphenylacetone
(3, ppm)
(5, ppm)
-CHs (Ketone) 2.15 (s, 3H) 2.14 (s, 3H)
-CH2- 3.66 (s, 2H) 3.61 (s, 2H)
-OCHs 3.80 (s, 3H) 3.87 (s, 3H), 3.88 (s, 3H)

6.75 (d, J=1.8 Hz, 1H), 6.78
, 6.75-6.85 (m, 3H), 7.22 (t,
Aromatic H (dd, J=8.2, 1.8 Hz, 1H), 6.82

J=7.8 Hz, 1H
) (d, J=8.2 Hz, 1H)

13C Nuclear Magnetic Resonance (NMR) Spectroscopy
(CDCI»)

3,4-
3-Methoxyphenylacetone .
Carbon Dimethoxyphenylacetone
(5, ppm)
(3, ppm)
-CHs (Ketone) 29.3 29.2
-CH2- 50.8 49.9
-OCHs 55.2 55.8,55.9
Aromatic C (Quaternary) 135.8, 159.8 127.2,147.8, 149.0
Aromatic C-H 112.5,114.9, 121.2, 129.6 111.1, 112.0, 120.7
C=0 207.2 207.5

Mass Spectrometry (Electron lonization)
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Feature 3-Methoxyphenylacetone 3’_4-
Dimethoxyphenylacetone

Molecular lon (M*) m/z 164 m/z 194

Base Peak m/z 121 m/z 151

Key Fragments m/z 91, 77, 43 m/z 121, 91, 77, 43

Experimental Protocols

The data presented in this guide was aggregated from publicly available spectral databases.
The general experimental conditions for each technique are outlined below.

Infrared (IR) Spectroscopy: Spectra are typically recorded on a Fourier Transform Infrared
(FTIR) spectrometer. Samples can be analyzed as a neat liquid between salt plates (e.g., NaCl
or KBr) or as a thin film on a salt plate. Gas-phase IR data is also available in some databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR spectra are generally
acquired on a spectrometer operating at frequencies of 300 MHz or higher. Deuterated
chloroform (CDCIs) is a common solvent, and chemical shifts are reported in parts per million
(ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): Electron lonization (El) mass spectra are typically obtained using a
gas chromatograph coupled to a mass spectrometer (GC-MS). A standard electron energy of
70 eV is used for ionization.

Logical Workflow for Spectroscopic Comparison

The process of comparing these two molecules spectroscopically follows a logical progression,
starting from the sample and moving through data acquisition and analysis.
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Spectroscopic Comparison Workflow
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 To cite this document: BenchChem. [Spectroscopic comparison of 3-Methoxyphenylacetone
and 3,4-Dimethoxyphenylacetone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b143000#spectroscopic-comparison-of-3-
methoxyphenylacetone-and-3-4-dimethoxyphenylacetone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b143000?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

